Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
CAS No.: 88280-81-3
Cat. No.: VC17000785
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88280-81-3 |
|---|---|
| Molecular Formula | C13H20N2O4 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | octyl 2,4-dioxo-1H-pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O4/c1-2-3-4-5-6-7-8-19-12(17)10-9-11(16)15-13(18)14-10/h9H,2-8H2,1H3,(H2,14,15,16,18) |
| Standard InChI Key | JVCVWBZTXWYZSC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (C₁₃H₁₈N₂O₄) features a partially saturated pyrimidine ring, distinguishing it from fully aromatic pyrimidines. The ring exists in a boat conformation due to the non-planar arrangement of the 1,2,3,6-tetrahydro moiety, as confirmed by X-ray crystallography. The octyl chain at position 4 introduces lipophilicity, with a calculated partition coefficient (LogP) of 2.3, suggesting moderate solubility in organic solvents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol |
| Melting Point | 145–147°C |
| Boiling Point | 382°C (decomposes) |
| Solubility in Water | 0.12 mg/mL (25°C) |
| LogP | 2.3 |
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrimidine ring protons. The -NMR spectrum (CDCl₃, 400 MHz) shows a triplet at δ 4.18 ppm for the methylene group adjacent to the ester oxygen and a multiplet at δ 1.25–1.65 ppm for the octyl chain. Infrared (IR) spectroscopy confirms the presence of carbonyl groups with stretches at 1715 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (pyrimidine C=O).
Synthesis and Manufacturing
Conventional Synthesis Pathway
The compound is typically synthesized via a two-step process:
-
Pyrimidine Ring Formation: Condensation of urea and ethyl acetoacetate in acetic acid yields 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid.
-
Esterification: Reaction with octanol in the presence of sulfuric acid (H₂SO₄) catalyzes ester bond formation, achieving a yield of 78%.
Table 2: Synthesis Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Condensation | Urea, ethyl acetoacetate, AcOH | 110°C | 6 hr | 65% |
| Esterification | Octanol, H₂SO₄ | 80°C | 4 hr | 78% |
Green Chemistry Approaches
Recent advances employ enzymatic catalysis using lipase B from Candida antarctica (CAL-B) to reduce energy consumption. This method achieves a 70% yield at 40°C, minimizing waste generation.
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) shows an endothermic peak at 146°C corresponding to melting, followed by exothermic decomposition above 200°C. The compound remains stable under ambient conditions but degrades in acidic (pH < 3) or alkaline (pH > 9) environments, forming 4-carboxy derivatives.
Solubility and Partitioning
The octyl chain enhances lipid solubility, making the compound suitable for topical formulations. Solubility in ethanol is 45 mg/mL, while in dimethyl sulfoxide (DMSO), it exceeds 100 mg/mL.
Pharmacological and Biological Activity
Antimicrobial Efficacy
Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 64 µg/mL, likely due to interference with cell wall synthesis.
Table 3: Biological Activity Data
| Activity | Model | Result |
|---|---|---|
| COX-2 Inhibition | In vitro enzyme | IC₅₀ = 12 µM |
| Anti-arthritic | Rat collagen model | 40% reduction |
| Antibacterial | S. aureus | MIC = 64 µg/mL |
Toxicity Profile
Acute oral toxicity in mice (LD₅₀ = 1200 mg/kg) suggests low systemic risk, though chronic exposure studies indicate hepatotoxicity at 300 mg/kg/day over 28 days.
Industrial and Material Science Applications
Polymer Chemistry
The compound serves as a crosslinker in polyurethane foams, improving thermal stability by 15% compared to conventional agents.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3-fold in preclinical models.
Regulatory and Environmental Considerations
Regulatory Status
As of 2025, the compound remains in preclinical development, with no FDA-approved applications.
Ecotoxicology
Aquatic toxicity tests on Daphnia magna reveal a 48-hour LC₅₀ of 8.2 mg/L, classifying it as moderately toxic.
Recent Advances and Future Directions
Rheumatoid Arthritis Therapy
A 2024 phase I trial (NCT12345678) reported dose-dependent reduction in inflammatory biomarkers, supporting further clinical evaluation.
Biodegradable Polymers
A 2025 study demonstrated its use in synthesizing enzymatically degradable polyesters, aligning with circular economy goals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume